2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a chloro-substituted pyridine derivative under suitable conditions to introduce the pyridine moiety. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole moiety and have similar biological activities.
Pyridine carboxamides: These compounds have a similar pyridine ring and carboxamide group, making them structurally related.
Uniqueness
What sets 2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H19ClN4O2S2 |
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Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-N-(3-chlorophenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C23H19ClN4O2S2/c1-13-10-14(2)25-22(20(13)21(30)26-16-7-5-6-15(24)11-16)31-12-19(29)28-23-27-17-8-3-4-9-18(17)32-23/h3-11H,12H2,1-2H3,(H,26,30)(H,27,28,29) |
InChI Key |
WHXDUFXEKQVUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC(=CC=C2)Cl)SCC(=O)NC3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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